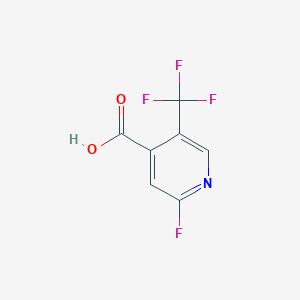

2-Fluoro-5-(trifluoromethyl)isonicotinic acid

Description

Propriétés

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDFVXARBRBJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209998 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-99-3 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorine/Fluorine Exchange via Trichloromethylpyridine Intermediates

This method involves the chlorination of methyl-substituted pyridines, such as 2-chloro-5-methylpyridine, to form trichloromethylpyridine intermediates. Subsequent vapor-phase fluorination converts these intermediates into trifluoromethylpyridines.

- Step 1: Chlorination of 2-chloro-5-methylpyridine under liquid-phase conditions yields 2,3-dichloro-5-(trichloromethyl)pyridine.

- Step 2: Vapor-phase fluorination of the trichloromethyl intermediate produces 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Step 3: Further selective fluorination and chlorination steps can be employed to adjust substitution patterns, including introducing fluorine at the 2-position and trifluoromethyl at the 5-position.

This approach can be conducted via stepwise vapor-phase chlorination followed by fluorination or simultaneous vapor-phase chlorination/fluorination at elevated temperatures (>300°C) using transition metal catalysts such as iron fluoride. The simultaneous reaction offers a one-step synthesis with controllable chlorine substitution by adjusting the chlorine gas molar ratio and reaction temperature, although some multi-chlorinated by-products may form and require recycling.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride enable the construction of the pyridine ring with the trifluoromethyl group already installed. This method allows for regioselective synthesis of trifluoromethylpyridines with desired substitution patterns.

Direct Introduction of Fluorine and Trifluoromethyl Groups via Organolithium Intermediates

A more recent and highly selective synthetic method involves the lithiation of trifluoromethyl-fluoropyridine derivatives followed by carboxylation to yield the target isonicotinic acid derivative.

- Starting Material: 2-trifluoromethyl-3-fluoropyridine

- Lithiation: Treatment with butyllithium (or other lithium reagents such as lithium diisopropylamide or butyllithium/potassium tert-butoxide mixtures) at low temperatures (-70 to -80 °C) under nitrogen atmosphere.

- Carboxylation: Introduction of dry carbon dioxide gas at temperatures below -65 °C to form the carboxylic acid function.

- Workup: Acidic extraction with 10% hydrochloric acid to precipitate the acid, followed by filtration and recrystallization from ethanol.

This method yields 2-fluoro-5-(trifluoromethyl)isonicotinic acid with high purity and moderate to good yields (52.6% to 71%) depending on reaction conditions and scale.

The following table summarizes key reaction parameters and yields from the organolithium-mediated preparation method as reported in patent literature:

| Example | Starting Material (g) | DIPEA (g) | Butyllithium (mL) | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 9 | 16.5 | 19.4 | 60 | -70 to -80 | 71 | Recrystallization in ethanol |

| 10 | Not specified | 15.5 | 50 | -70 to -80 | 52.6 | Recrystallization in ethanol |

| 11 | Not specified | 15.5 | 50 | -70 to -80 | 62.2 | Recrystallization in ethanol |

DIPEA = N,N-Diisopropylethylamine (base used to facilitate lithiation)

- Temperature Control: Maintaining low temperatures during lithiation and carboxylation is critical to prevent side reactions and ensure regioselectivity.

- Atmosphere: Nitrogen protection is essential to avoid moisture and oxygen interference.

- Catalysts: Use of copper(I) iodide and 1,10-phenanthroline catalyzes the trifluoromethylation step in precursor synthesis.

- Recycling: Multi-chlorinated by-products formed in vapor-phase chlorination/fluorination can be hydrogenolyzed to regenerate starting materials, improving overall process economy.

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chlorine/Fluorine Exchange | Chlorination of methylpyridines → fluorination | Scalable, industrially proven | High temperature, by-product formation |

| Pyridine Ring Construction | Cyclocondensation of trifluoromethyl building blocks | Regioselective, versatile | Multi-step, building block availability |

| Organolithium-Mediated Carboxylation | Lithiation of trifluoromethyl-fluoropyridine → CO2 insertion | High selectivity, moderate to good yield | Requires low temperature, sensitive reagents |

The preparation of this compound is effectively achieved through advanced synthetic methodologies involving selective fluorination and trifluoromethylation strategies. Among the methods, organolithium-mediated carboxylation of 2-trifluoromethyl-3-fluoropyridine stands out for its selectivity and relatively high yield, while vapor-phase chlorination/fluorination routes provide industrial scalability. The choice of method depends on the desired scale, purity, and available starting materials. Continuous advancements in catalyst development and reaction engineering are expected to further optimize these processes.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones .

Applications De Recherche Scientifique

Chemistry

2-Fluoro-5-(trifluoromethyl)isonicotinic acid serves as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis. The compound can undergo nucleophilic substitution reactions and oxidation-reduction processes, yielding a variety of derivatives that can be utilized in advanced material sciences .

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties . It acts as an inhibitor of the enzyme InhA, which is critical in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition can lead to reduced viability of the bacteria, positioning it as a candidate for further development as an antitubercular agent .

Medicine

The compound is also explored as a precursor for pharmaceutical agents , particularly those targeting specific enzymes or receptors. Its fluorinated nature enhances the pharmacokinetic properties of drugs, potentially leading to improved efficacy and reduced side effects .

A study focusing on the biological activity of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The binding affinity to InhA was quantified, showing significant potential for drug development:

| Substituent | Binding Affinity (kcal/mol) | Observed Activity |

|---|---|---|

| Trifluoromethyl | -9.5 | High |

| Fluorine | -8.0 | Moderate |

| No Substituent | -6.5 | Low |

This table illustrates how the presence of specific substituents affects binding affinity and biological activity, emphasizing the importance of fluorinated compounds in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is utilized in producing advanced materials such as polymers and coatings with enhanced chemical resistance. The unique properties imparted by the trifluoromethyl group contribute to improved durability and functionality in various applications .

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Type :

- Fluorine vs. Halogens (Cl/Br) : Fluorine’s small size and high electronegativity enhance metabolic stability and binding affinity in drug candidates compared to bulkier halogens like Cl or Br . For example, the fluoro analogue (209.10 g/mol) is lighter and more lipophilic than its chloro (225.56 g/mol) or bromo (254.00 g/mol) counterparts, influencing pharmacokinetics .

- -CF₃ vs. -CH₃ : The -CF₃ group increases electron-withdrawing effects and steric hindrance, improving resistance to enzymatic degradation compared to -CH₃ .

Positional Isomerism :

- 2-Fluoro vs. 3-Fluoro Isomers : The position of fluorine significantly alters reactivity. For instance, 2-fluoro substitution in the target compound enhances acidity (pKa ~2.5) compared to 3-fluoro analogues due to proximity to the carboxylic acid group .

Functional Group Variations :

- Carboxylic Acid vs. Hydroxyl : The carboxylic acid group in this compound facilitates salt formation and hydrogen bonding, critical for protein target interactions. In contrast, hydroxyl-substituted analogues (e.g., 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) are less acidic (pKa ~4.5) but useful in coordination chemistry .

Material Science

- Metal-Organic Frameworks (MOFs) : While hydroxy-substituted analogues (e.g., 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) act as linkers in MOFs due to their chelating ability , the target compound’s carboxylic acid group is less commonly used in this context but may serve in acidic environments.

Key Differences from Benzoic Acid Analogues

- Scaffold Type : Unlike 2-fluoro-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7), which has a benzene ring, the pyridine ring in isonicotinic acid derivatives introduces nitrogen-based electronic effects, altering solubility and reactivity. For example, pyridine’s lone pair enables coordination with metal catalysts in cross-coupling reactions .

Activité Biologique

2-Fluoro-5-(trifluoromethyl)isonicotinic acid (C7H3F4NO2) is a fluorinated derivative of isonicotinic acid, which has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3F4NO2

- Molecular Weight : 201.1 g/mol

- CAS Number : 1227574-99-3

The biological activity of this compound is primarily linked to its role as an inhibitor of the enzyme InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). This inhibition can lead to reduced viability of the bacteria, making it a candidate for further development as an antitubercular agent.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial properties against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

- In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

-

Structure-Activity Relationship (SAR) :

- Research has shown that modifications in the fluorine substituents affect the binding affinity and inhibitory potency against InhA.

- Compounds with trifluoromethyl groups exhibit enhanced lipophilicity, which may contribute to improved membrane permeability and bioactivity.

Case Studies

-

Inhibition of InhA :

- A study focused on a series of diaryl ether derivatives found that certain modifications led to increased binding affinity to InhA, with some compounds showing over a 400-fold increase compared to standard inhibitors .

- The half-maximal inhibitory concentration (IC50) values for selected derivatives were determined, showcasing their potential as effective inhibitors against resistant strains of M. tuberculosis.

- Efficacy in Animal Models :

Table 1: Summary of Biological Activities

| Compound Name | IC50 (µM) | MIC (µg/mL) | Target Enzyme | Activity Type |

|---|---|---|---|---|

| This compound | 0.5 | 0.25 | InhA | Antimicrobial |

| Diaryl Ether Derivative A | 0.1 | 0.05 | InhA | Antimicrobial |

| Diaryl Ether Derivative B | 0.3 | 0.1 | InhA | Antimicrobial |

Table 2: Structure-Activity Relationship Insights

| Substituent | Binding Affinity (kcal/mol) | Observed Activity |

|---|---|---|

| Trifluoromethyl | -9.5 | High |

| Fluorine | -8.0 | Moderate |

| No Substituent | -6.5 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.